molecular formula C19H19NO B8639097 Benzyl[(6-methoxynaphthalen-2-yl)methyl]amine

Benzyl[(6-methoxynaphthalen-2-yl)methyl]amine

Cat. No. B8639097
M. Wt: 277.4 g/mol
InChI Key: UBLNSNDSVVEYFW-UHFFFAOYSA-N
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Patent
US06589970B2

Procedure details

Sodium borohydride (0.19 g, 5 mmol) was added in portions under nitrogen to a solution of benzyl-(6-methoxy-naphthalen-2-ylmethylene)-amine (1.38 g, 5 mmol), prepared in the previous step, in 150 mL of absolute ethanol at room temperature. After the addition the reaction was stirred at room temperature for 20 h (overnight). The reaction was quenched with 30 mL of 1N HCl (pH 2 by litmus paper). The solvent was removed under reduced pressure to give a solid. The solid was partitioned between methylene chloride and water. The aqueous layer was made basic with 1N NaOH. The aqueous layer was separated and extracted two times with methylene chloride. The organic extracts were combined, dried (MgSO4) and the solvent removed under reduced pressure to give benzyl-(6-methoxy-naphthalen-2-ylmethyl)-amine (1.38 g, 100%) as an off-white solid, mp 45-53° C.
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
benzyl-(6-methoxy-naphthalen-2-ylmethylene)-amine
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:10]=[CH:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([O:22][CH3:23])[CH:18]=2)[CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[CH2:3]([NH:10][CH2:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([O:22][CH3:23])[CH:18]=2)[CH:13]=1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
benzyl-(6-methoxy-naphthalen-2-ylmethylene)-amine
Quantity
1.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=CC1=CC2=CC=C(C=C2C=C1)OC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 30 mL of 1N HCl (pH 2 by litmus paper)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted two times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC1=CC2=CC=C(C=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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